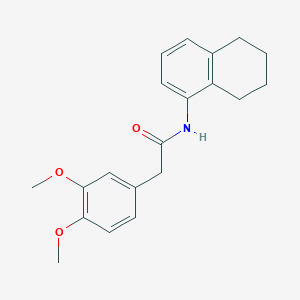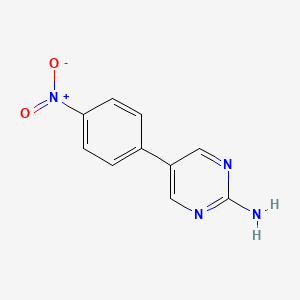![molecular formula C18H20N2O3S B5754905 methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)
methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thioamide derivative of phenylacetate and has shown promising results in scientific research, particularly in the areas of cancer treatment and drug development.
Mecanismo De Acción
The mechanism of action of methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is not fully understood. However, studies have suggested that the compound exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate has been found to have several biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress in cancer cells, which can lead to cell death. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has shown promising results in scientific research, particularly in the field of cancer treatment. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of the compound is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate. One potential direction is to further investigate the mechanism of action of the compound and to identify the specific enzymes that it targets. This could lead to the development of more targeted and effective anticancer therapies. Another direction is to explore the potential applications of the compound in other areas, such as drug development and the treatment of other diseases. Overall, the research on methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is an exciting and promising area of study that has the potential to lead to significant advancements in the field of medicine.
Métodos De Síntesis
The synthesis of methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate involves the reaction of 2-methoxybenzylamine with carbon disulfide to form the thioamide intermediate. This intermediate is then reacted with 4-chlorophenylacetic acid in the presence of a base to yield the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate has shown potential in scientific research, particularly in the field of cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential in preventing the growth and spread of cancer.
Propiedades
IUPAC Name |
methyl 2-[4-[(2-methoxyphenyl)methylcarbamothioylamino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-22-16-6-4-3-5-14(16)12-19-18(24)20-15-9-7-13(8-10-15)11-17(21)23-2/h3-10H,11-12H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIDHZIOJAWQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(2-methoxybenzyl)carbamothioyl]amino}phenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)
![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)
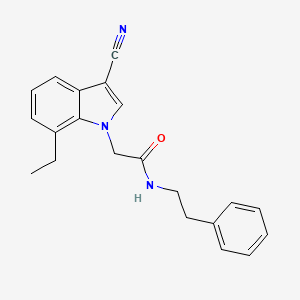
![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)
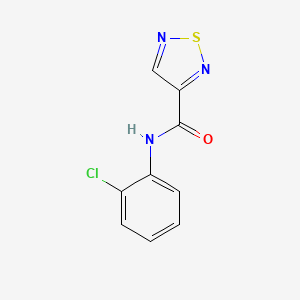
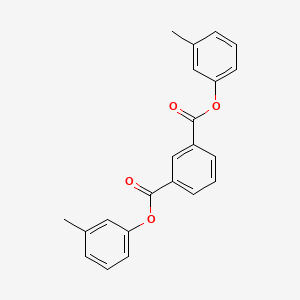

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
